molecular formula C20H21FN6O B2833528 2-(4-fluorophenyl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1396874-39-7

2-(4-fluorophenyl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No. B2833528
CAS RN: 1396874-39-7
M. Wt: 380.427
InChI Key: LROSUDNFIPGIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21FN6O and its molecular weight is 380.427. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Chemical Synthesis

Research on compounds structurally related to 2-(4-fluorophenyl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide has provided insights into the synthesis and potential applications of these molecules in various fields. One study discusses the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents, highlighting the methodology for creating similar compounds and their potential therapeutic applications (Menciu et al., 1999).

Radiolabeling and Imaging Applications

Radiosynthesis of compounds like [18F]PBR111, derived from a similar chemical framework, demonstrates the use of these molecules in positron emission tomography (PET) imaging for studying biological targets such as the translocator protein (18 kDa) (Dollé et al., 2008). This application underlines the potential of such compounds in medical diagnostics and research.

Receptor Ligand Development

Research into 2-aminopyrimidines as ligands for the histamine H4 receptor, derived from a similar chemical scaffold, illustrates the development of new therapeutic agents targeting specific receptors, which can lead to advances in treating conditions like inflammation and pain (Altenbach et al., 2008).

Chemoselectivity in Synthesis

The exploration of synthetic routes to various pyrimidine derivatives, including those with acetamide groups, provides valuable insights into the chemoselectivity and reactivity of these compounds, paving the way for the development of new drugs and materials (Brown & Waring, 1977).

Antitumor and Antimicrobial Properties

Studies on derivatives containing the pyrimidinone structure have demonstrated significant antitumor and antimicrobial activities, suggesting potential applications in cancer treatment and infection control (Jing, 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-14-25-18(13-19(26-14)27-17-4-2-3-9-22-17)23-10-11-24-20(28)12-15-5-7-16(21)8-6-15/h2-9,13H,10-12H2,1H3,(H,24,28)(H2,22,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROSUDNFIPGIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.